N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. The structure includes a pyrazolo[1,5-a]pyridine ring fused with a phenylacetamide group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
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Formation of Pyrazolo[1,5-a]pyridine Core: : The initial step involves the construction of the pyrazolo[1,5-a]pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.
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Sulfamoylation: : The pyrazolo[1,5-a]pyridine intermediate is then subjected to sulfamoylation. This step involves the reaction with sulfonyl chlorides in the presence of a base like triethylamine to introduce the sulfamoyl group.
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Acetamidation: : Finally, the compound undergoes acetamidation where the sulfamoyl intermediate reacts with acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them into amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways, such as kinases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes. The pyrazolo[1,5-a]pyridine core is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in treating diseases where these pathways are dysregulated.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the combination of the pyrazolo[1,5-a]pyridine ring with a sulfamoyl group and a phenylacetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)18-11-13-10-17-20-9-3-2-4-16(13)20/h2-10,18H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMOMYGJSANCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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